molecular formula C23H23N2S2+ B1197498 3,3'-Diethylthiadicarbocyanine CAS No. 7187-55-5

3,3'-Diethylthiadicarbocyanine

Cat. No.: B1197498
CAS No.: 7187-55-5
M. Wt: 391.6 g/mol
InChI Key: FYXWDSGGZAMYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dithiazanine iodide is a chemical compound belonging to the group of polymethine dyes. It is known for its use as a veterinary anthelmintic for dogs and has been used in the past as a broad-spectrum anthelmintic for humans. The compound is highly toxic, with a lethal dose for humans of about 4–16 mg/kg by oral ingestion .

Preparation Methods

Dithiazanine iodide can be synthesized through a series of chemical reactions involving benzothiazole derivatives. The synthetic route typically involves the condensation of 3-ethyl-2-benzothiazolinylidene with 1,3-pentadienyl compounds under specific reaction conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Dithiazanine iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the structure of dithiazanine iodide, potentially affecting its biological activity.

    Substitution: Substitution reactions involving dithiazanine iodide can lead to the formation of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dithiazanine iodide has been studied for its broad-spectrum anthelmintic activity, particularly against intestinal nematode infections such as trichuriasis, strongyloidiasis, ascariasis, and enterobiasis. It has also been investigated for its potential use in treating pancreatic ductal adenocarcinoma due to its ability to suppress mitochondrial function and inhibit cancer cell growth .

Mechanism of Action

The exact mechanism of action of dithiazanine iodide is not fully understood. it is believed to interfere with the absorption of glucose by cells, which is essential for energy production through cell respiration. In cancer research, dithiazanine iodide has been shown to preferentially localize to the mitochondria, bind proteins and nucleic acids, and inhibit the electron transport chain, leading to a significant reduction in cellular ATP levels .

Comparison with Similar Compounds

Dithiazanine iodide is unique due to its dual role as an anthelmintic and a potential anti-cancer agent. Similar compounds include other polymethine dyes and benzothiazole derivatives, such as:

  • 3,3’-Diethylthiadicarbocyanine
  • 1,2-Benzothiazole
  • 1,3-Benzothiazole

These compounds share structural similarities with dithiazanine iodide but may differ in their specific biological activities and applications .

Properties

CAS No.

7187-55-5

Molecular Formula

C23H23N2S2+

Molecular Weight

391.6 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole

InChI

InChI=1S/C23H23N2S2/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23/h5-17H,3-4H2,1-2H3/q+1

InChI Key

FYXWDSGGZAMYFZ-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC

Synonyms

3,3' Diethylthiadicarbocyanine
3,3'-Diethylthiadicarbocyanine
Cyanine Dye DiS-C2-(5)
Dithiazanine
Dithiazanine Iodide
Dizan
Iodide, Dithiazanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diethylthiadicarbocyanine
Reactant of Route 2
Reactant of Route 2
3,3'-Diethylthiadicarbocyanine
Reactant of Route 3
Reactant of Route 3
3,3'-Diethylthiadicarbocyanine
Reactant of Route 4
3,3'-Diethylthiadicarbocyanine
Reactant of Route 5
3,3'-Diethylthiadicarbocyanine
Reactant of Route 6
3,3'-Diethylthiadicarbocyanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.